3-(2-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]propanamide
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Overview
Description
3-(2-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]propanamide is a complex organic compound that features a fluorophenyl group, a furan ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-fluorobenzaldehyde, furan-2-carbaldehyde, and thiophene-3-carbaldehyde. These intermediates are then subjected to a series of reactions including condensation, reduction, and amide formation.
Condensation Reaction: The initial step involves the condensation of 2-fluorobenzaldehyde with a suitable amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Amide Formation: The final step involves the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the desired amide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]propanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]propanamide
- 3-(2-bromophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]propanamide
- 3-(2-methylphenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]propanamide
Uniqueness
3-(2-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]propanamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO2S/c20-17-5-2-1-4-14(17)7-8-19(22)21-12-16(15-9-11-24-13-15)18-6-3-10-23-18/h1-6,9-11,13,16H,7-8,12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPHKCMLJTWPQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC(C2=CSC=C2)C3=CC=CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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